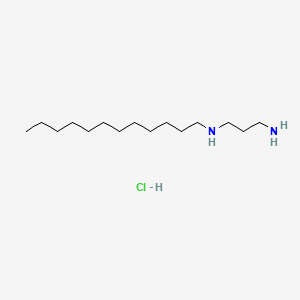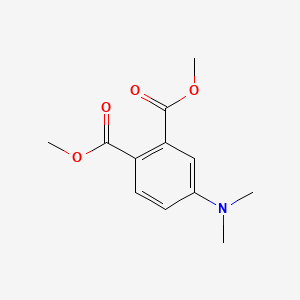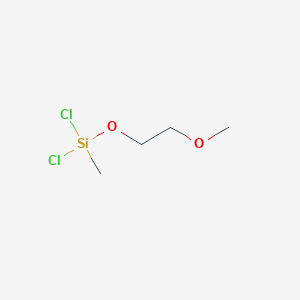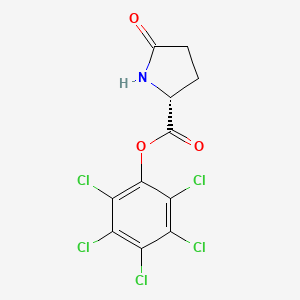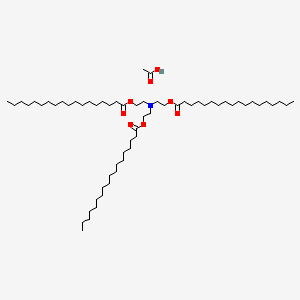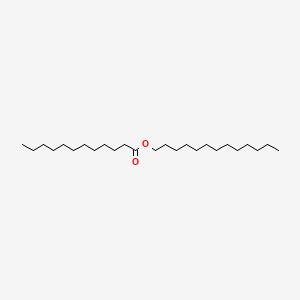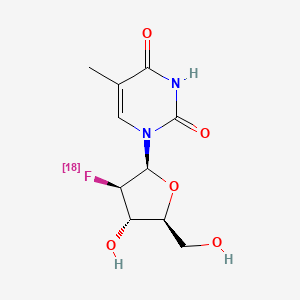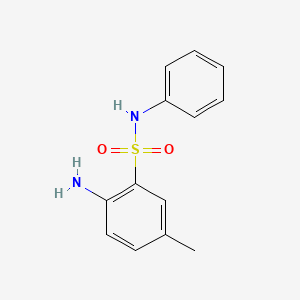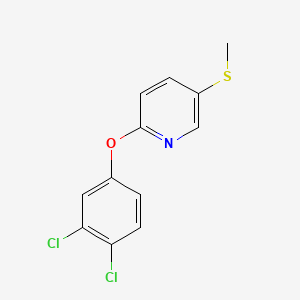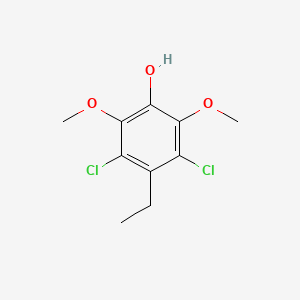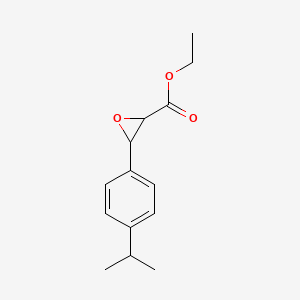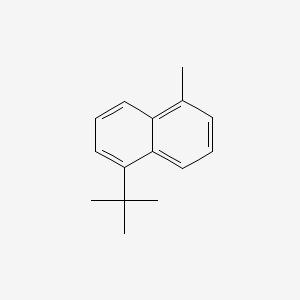
1-(tert-Butyl)-5-methylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. This compound is part of the naphthalene family, which is characterized by a fused pair of benzene rings. It is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(tert-butyl)-5-methylnaphthalene can be synthesized through several methods. One common route involves the alkylation of naphthalene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale alkylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Analyse Des Réactions Chimiques
Types of Reactions
1-(tert-butyl)-5-methylnaphthalene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert it to dihydronaphthalene derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can introduce functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Nitration is often carried out using a mixture of concentrated nitric and sulfuric acids, while sulfonation uses sulfuric acid.
Major Products
Oxidation: Naphthoquinones
Reduction: Dihydronaphthalene derivatives
Substitution: Nitro and sulfonic acid derivatives
Applications De Recherche Scientifique
1-(tert-butyl)-5-methylnaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a ligand in biochemical assays.
Medicine: Research is ongoing into its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the manufacture of dyes, fragrances, and other specialty chemicals.
Mécanisme D'action
The mechanism by which 1-(tert-butyl)-5-methylnaphthalene exerts its effects depends on the specific application. In chemical reactions, its reactivity is influenced by the electron-donating effects of the tert-butyl and methyl groups, which can stabilize intermediates and transition states. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through hydrophobic interactions and π-π stacking.
Comparaison Avec Des Composés Similaires
1-(tert-butyl)-5-methylnaphthalene can be compared with other naphthalene derivatives:
1-methylnaphthalene: Lacks the tert-butyl group, resulting in different reactivity and physical properties.
2-tert-butyl-1-methylnaphthalene: Similar structure but with different substitution pattern, leading to variations in chemical behavior.
1,4-dimethylnaphthalene: Contains two methyl groups, which can affect its reactivity and applications.
Propriétés
Numéro CAS |
84029-97-0 |
|---|---|
Formule moléculaire |
C15H18 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
1-tert-butyl-5-methylnaphthalene |
InChI |
InChI=1S/C15H18/c1-11-7-5-9-13-12(11)8-6-10-14(13)15(2,3)4/h5-10H,1-4H3 |
Clé InChI |
PCDPDRIMDNQRGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C=CC=C(C2=CC=C1)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


